molecular formula C23H24N2O6 B2802126 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide CAS No. 951998-73-5

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide

Cat. No.: B2802126
CAS No.: 951998-73-5
M. Wt: 424.453
InChI Key: PYMIWRQTARJZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide (CAS 951998-73-5) is a synthetic small molecule with a molecular weight of 424.45 g/mol and the molecular formula C 23 H 24 N 2 O 6 . It features a chromenone (4-oxo-4H-chromen) core structure, which is substituted with a methoxy group at position 7 and is ether-linked to a benzamide moiety at position 3 . The benzamide is further functionalized with a 2-morpholinoethyl group, introducing a tertiary amine that can influence the molecule's solubility and bioavailability . This compound is of significant interest in medicinal chemistry and pharmacological research due to its potential multi-target activity. Its structural features suggest promise in several key areas of investigation. In neuroscience research , particularly in the context of Alzheimer's disease, the chromenone scaffold is known for its ability to interact with enzymes like acetylcholinesterase (AChE) . Inhibiting AChE increases synaptic levels of acetylcholine, a key neurotransmitter for memory and cognitive functions that are often deficient in Alzheimer's patients . Furthermore, the compound may be investigated for its potential to inhibit beta-secretase (BACE-1), an enzyme crucial for the production of amyloid-beta (Aβ) peptides, whose accumulation is a primary pathological hallmark of Alzheimer's disease . In oncology research , preliminary studies on similar chromone-based compounds have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), by inducing apoptosis and inhibiting cell proliferation . The compound's mechanism in this field may also involve the modulation of inflammatory pathways, as its structure suggests potential inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) . COX-2 is overexpressed in many cancers and is involved in inflammatory processes, making it a valuable target for therapeutic development . Researchers can utilize this compound as a key chemical tool for in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies aimed at optimizing the morpholinoethyl substituent for enhanced potency and selectivity . It serves as a valuable lead molecule for developing novel modulators of druggable enzymes involved in complex diseases . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-28-18-6-7-19-20(14-18)30-15-21(22(19)26)31-17-4-2-16(3-5-17)23(27)24-8-9-25-10-12-29-13-11-25/h2-7,14-15H,8-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMIWRQTARJZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide, also known by its CAS number 951998-73-5, is a complex organic molecule that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O6, with a molecular weight of 424.45 g/mol. The structure features a chromone moiety linked to a benzamide through an ether bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H24N2O6
Molecular Weight424.45 g/mol
CAS Number951998-73-5

Research indicates that compounds similar to 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide often interact with various biological targets, including enzymes involved in metabolic pathways and signaling processes. The chromone structure is known for its ability to inhibit certain enzymes, such as monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and are implicated in various neurological disorders .

Antioxidant Activity

Compounds with chromone derivatives have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar chromone-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms include the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibitors of these enzymes are valuable in treating inflammatory diseases and certain cancers .

Case Studies and Research Findings

  • In vitro Studies : In vitro assays have demonstrated that derivatives of chromone can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically involve assessing the IC50 values to determine the potency of the compounds against these cell lines.
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide with target proteins involved in cancer progression. These studies reveal strong interactions at the active sites, suggesting a mechanism for its anticancer effects .
  • Toxicity Assessments : Toxicological evaluations are essential to establish the safety profile of new compounds. Initial findings indicate that related compounds do not exhibit significant cytotoxicity at therapeutic concentrations, making them candidates for further development .

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Several studies have highlighted the potential of chromone derivatives, including this compound, as anticancer agents. The chromone scaffold is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. Research indicates that derivatives can inhibit key signaling pathways involved in tumor progression.
  • Monoamine Oxidase Inhibition
    • The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that chromone derivatives exhibit selective inhibition of MAO-A and MAO-B isoforms, which could be beneficial in treating mood disorders and neurodegeneration .
  • Antioxidant Properties
    • Chromone derivatives are recognized for their antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cardiovascular diseases and cancer.

Case Studies

  • Study on MAO Inhibition
    • A study evaluated the inhibitory activity of various chromone derivatives against human MAO enzymes. Results indicated that some derivatives exhibited IC50 values comparable to known inhibitors like selegiline, suggesting potential therapeutic applications in psychiatric disorders .
  • Anticancer Research
    • Research conducted on the anticancer properties of chromone derivatives demonstrated that compounds similar to 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-morpholinoethyl)benzamide could effectively inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
MAO InhibitionSelective inhibition of MAO-A/B
AntioxidantReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Chromenone Derivatives

Compound A : 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamide ()

  • Core structure: Shares the 4-oxo-chromenone moiety but replaces the benzamide with an acetamide-thiazolidinone hybrid.
  • Substituents: A methyl group at position 4 of the chromenone and a thiazolidinone ring instead of morpholinoethyl benzamide.
  • Synthesis: Utilizes mercaptoacetic acid and ZnCl₂ under reflux, differing from ultrasound-assisted methods noted for benzamide derivatives .
  • Pharmacology: Thiazolidinones are associated with antimicrobial and antidiabetic activities, whereas morpholinoethyl groups may enhance solubility and CNS penetration .

Compound B : 4-Oxo-4H-1-benzopyran-3-carboxaldehyde ()

  • Core structure: Lacks the benzamide and morpholinoethyl groups but retains the 4-oxo-chromenone scaffold.
  • Functionalization : Features a formyl group at position 3, enabling nucleophilic additions for macrocycle synthesis.

Benzamide Derivatives with Morpholinoethyl Substituents

Compound C: 4-((2-Morpholinoethyl)carbamoyl)phenyl 4-methylbenzenesulfonate ()

  • Core structure: Shares the N-(2-morpholinoethyl)benzamide moiety but replaces the chromenone-oxy group with a sulfonate ester.
  • Synthesis: Prepared via sulfonation reactions, differing from ether coupling strategies used for chromenone-linked benzamides.
  • Structural Analysis : X-ray crystallography reveals planar benzamide geometry and hydrogen bonding involving the morpholine nitrogen, which may influence solubility and stability .

Compound D : 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()

  • Core structure: Benzamide with methoxy and nitro substituents but lacks the chromenone and morpholinoethyl groups.
  • Physicochemical Properties: Nitro groups reduce solubility compared to morpholinoethyl substituents, which are more polar and basic .

Heterocyclic Hybrid Systems

Compound E : 4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide ()

  • Core structure: Benzamide linked to a 4-oxoazetidine (β-lactam) ring instead of chromenone.
  • Synthesis : Ultrasound-assisted cyclization improves yield (85–92%) compared to conventional reflux (60–70%), suggesting efficiency advantages for similar compounds .
  • Bioactivity: β-lactam hybrids are explored for antibacterial activity, whereas chromenone-benzamides may target kinases or inflammation .

Data Tables

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) Reference
Target Compound ~1680 (C=O chromenone) 3.5–3.7 (morpholine CH₂), 6.8–7.4 (aromatic) Calculated: 464.4
Compound C () 1720 (C=O sulfonate) 2.4–2.6 (morpholine CH₂), 7.2–7.8 (aromatic) 431.2 [M+H]⁺
Compound E () 1665 (C=O β-lactam) 4.1–4.3 (azetidine CH₂), 6.9–7.3 (aromatic) 454.9 [M+H]⁺

Key Research Findings

  • Morpholinoethyl Advantage: The morpholinoethyl group in the target compound enhances solubility and bioavailability compared to nitro or methoxy substituents in analogues like Compound D .
  • Chromenone vs.

Q & A

Q. What synthetic strategies are effective for constructing the chromenone core in this compound, and how can reaction conditions be optimized?

Methodological Answer: The chromenone core is typically synthesized via cyclization of substituted 2-hydroxyacetophenones. Key steps include:

  • Knoevenagel condensation using malonic acid derivatives under reflux with acetic acid as a catalyst .
  • Oxidation of intermediate dihydrochromenones using DDQ (dichlorodicyanoquinone) in dichloromethane to achieve the 4-oxo group .
  • Critical parameters : Temperature control (70–80°C for condensation) and anhydrous conditions to prevent side reactions. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% target peak area) .
  • NMR : Confirm the presence of the morpholinoethyl group via triplet signals at δ 2.4–2.6 ppm (N-CH₂) and methoxy protons at δ 3.8–4.0 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the exact mass (calculated: 465.18 g/mol; observed: 465.2 ± 0.1) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
  • Anti-inflammatory Potential : COX-2 inhibition assay using human recombinant enzyme (IC₅₀ comparison with celecoxib as control) .
  • Antimicrobial Screening : Broth microdilution for MIC values against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the morpholinoethyl substituent?

Methodological Answer:

  • Variation of substituents : Replace morpholino with piperazine or thiomorpholine to assess solubility/bioactivity changes .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to evaluate interactions with COX-2 (PDB ID 5KIR) or EGFR (PDB ID 1M17) .
  • In vivo pharmacokinetics : Compare AUC and Cₘₐₓ in rodent models after oral administration of analogs .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., COX-2 vs. EGFR inhibition)?

Methodological Answer:

  • Target-specific assays : Perform kinase profiling (Eurofins Panlabs) to rule off-target effects .
  • Transcriptomics : RNA-seq of treated cancer cells to identify differentially expressed pathways (e.g., NF-κB vs. MAPK) .
  • Crystallography : Co-crystallize the compound with purified COX-2 to confirm binding mode (synchrotron X-ray, resolution ≤2.0 Å) .

Q. How can regioselectivity challenges in the O-arylation of the chromenone core be addressed?

Methodological Answer:

  • Catalytic systems : Use CuI/1,10-phenanthroline in DMF at 110°C to favor C3-O coupling over C2 .
  • Protecting groups : Temporarily protect the 7-methoxy group with TBSCl to direct reaction to C3 .
  • Computational guidance : DFT calculations (Gaussian 16) to predict transition state energies for competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.